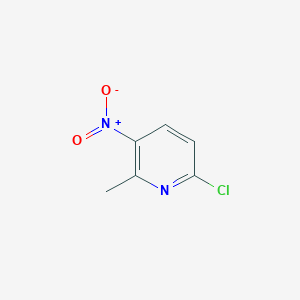
6-Chloro-2-methyl-3-nitropyridine
Cat. No. B048047
Key on ui cas rn:
22280-60-0
M. Wt: 172.57 g/mol
InChI Key: GHSRMSJVYMITDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08344144B2
Procedure details


A roundbottom flask was charged with a solution of 6-methyl-5-nitropyridin-2-ol (1.5 g, 9.74 mmol) in phosphorus oxychloride (5 ml). To the mixture was added phosphoryl pentachloride (2.0 g, 9.59 mmol). The resulting solution was allowed to react, with stirring, for three hours while the temperature was maintained at reflux. The mixture was poured into ice water and the solids that formed were collected by filtration to afford the title compound.


[Compound]
Name
phosphoryl pentachloride
Quantity
2 g
Type
reactant
Reaction Step Two

[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Name
Identifiers


|
REACTION_CXSMILES
|
[CH3:1][C:2]1[N:7]=[C:6](O)[CH:5]=[CH:4][C:3]=1[N+:9]([O-:11])=[O:10].P(Cl)(Cl)([Cl:14])=O>>[Cl:14][C:6]1[N:7]=[C:2]([CH3:1])[C:3]([N+:9]([O-:11])=[O:10])=[CH:4][CH:5]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
1.5 g
|
|
Type
|
reactant
|
|
Smiles
|
CC1=C(C=CC(=N1)O)[N+](=O)[O-]
|
|
Name
|
|
|
Quantity
|
5 mL
|
|
Type
|
reactant
|
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Step Two
[Compound]
|
Name
|
phosphoryl pentachloride
|
|
Quantity
|
2 g
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Three
[Compound]
|
Name
|
ice water
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
with stirring, for three hours while the temperature
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to react
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
was maintained
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
at reflux
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solids that formed
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
were collected by filtration
|
Outcomes


Product
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
